2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbutanoic acid
Description
Properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-5(2)8(9(13)14)10-6(11)3-4-7(10)12/h3-5,8H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDBVOJCMIDZOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbutanoic acid typically involves the reaction of maleic anhydride with an appropriate amine to form the maleimide ring. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like p-toluenesulfonic acid to facilitate the dehydration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, often incorporating green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
ADC1730
- Structure: Incorporates the target compound as a maleimide linker fused to a Val-Ala-PAB (para-aminobenzyloxycarbonyl) peptide sequence.
- Molecular Formula : C₂₇H₃₀N₄O₆; Molecular Weight: 506.56 g/mol .
- Key Features : The Val-Ala-PAB linker facilitates protease-sensitive drug release in ADCs. The maleimide group ensures stable conjugation to cysteine residues on antibodies.
- Applications : Used in ADCs for targeted cancer therapy.
ADC1740
- Structure : Extends ADC1730 with a 4-nitrophenyl carbonate group.
- Molecular Formula : C₃₄H₃₃N₅O₁₀; Molecular Weight: 671.66 g/mol .
- Key Features : The added carbonate group enhances solubility and enables further functionalization.
2-(2,5-Dioxo-pyrrol-1-yl)acetic Acid
Functional and Reactivity Comparisons
- Maleimide Reactivity : All compounds share the maleimide group’s thiol-reactive properties. However, the target compound’s branched chain may slow hydrolysis compared to linear analogs, extending in vivo stability.
- Hydrophobicity: The 3-methylbutanoic acid group increases logP values, favoring interactions with hydrophobic domains in proteins or membranes.
Biological Activity
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbutanoic acid, a compound characterized by its unique pyrrole structure, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₁N₂O₄
- Molecular Weight : 235.21 g/mol
- CAS Number : Not explicitly listed in the search results but related compounds are referenced.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets. Key areas of interest include:
- Antioxidant Activity : Preliminary studies indicate that the compound exhibits significant antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.
- Antimicrobial Properties : Research has shown that derivatives of pyrrole compounds possess antimicrobial effects against a range of pathogens. This suggests that this compound may also demonstrate similar properties.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Radical Scavenging : The presence of the dioxo group in the pyrrole structure allows for effective scavenging of free radicals, contributing to its antioxidant capacity.
- Enzyme Inhibition : Compounds with similar structures have been noted to inhibit specific enzymes involved in metabolic pathways, which could be a potential mechanism for its antimicrobial activity.
Antioxidant Studies
A study conducted by Umesha et al. (2009) evaluated the antioxidant activity of various pyrrole derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives demonstrated significant radical scavenging activity, suggesting a promising avenue for further exploration of this compound in oxidative stress-related conditions .
Antimicrobial Efficacy
Research on similar pyrrole compounds has shown promising results against Gram-positive and Gram-negative bacteria. For instance, a study highlighted the antimicrobial potential of pyrrole alkaloids extracted from Morus alba fruits, indicating that structural analogs might exhibit comparable efficacy .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. How can experimental design optimize the synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbutanoic acid to improve yield and purity?
- Methodological Answer :
- Stepwise purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate intermediates, as demonstrated in the synthesis of structurally similar pyrrolidone derivatives .
- Reaction monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and identify byproducts.
- Acid-sensitive steps : Protect reactive groups (e.g., carboxylic acid) with tert-butoxycarbonyl (Boc) or methyl esters during synthesis to prevent side reactions .
- Key Data :
| Parameter | Example from Evidence | Reference |
|---|---|---|
| Yield | 46–63% for analogous pyrrolidone derivatives | |
| Purity control | NMR integration ratios (e.g., 1H-NMR δ 9.00 ppm for NH groups) |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks for the pyrrolidone ring (e.g., δ 2.54 ppm for methyl groups) and carboxylic acid protons (broad signals near δ 9.00 ppm) .
- FTIR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the dioxopyrrolidinone and carboxylic acid moieties .
- HRMS : Validate molecular weight with <2 ppm error (e.g., C₇H₉NO₄ requires 171.053 Da) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?
- Methodological Answer :
- Dynamic effects : Use variable-temperature NMR to detect tautomerism or conformational changes in the pyrrolidone ring.
- Solvent effects : Compare DMSO-d6 (polar aprotic) vs. CDCl3 (nonpolar) to identify solvent-induced shifts, as seen in analogous compounds (e.g., δ 3.89–3.86 ppm for methoxy groups in DMSO) .
- 2D NMR : Perform COSY or HSQC to resolve overlapping signals (e.g., methyl vs. propyl substituents).
Q. What strategies ensure regioselectivity in functionalizing the pyrrolidone ring of this compound?
- Methodological Answer :
- Steric control : Introduce bulky directing groups (e.g., 3,3-dimethylbutanoate) to bias electrophilic substitution at less hindered positions .
- Electronic effects : Use Lewis acids (e.g., AlCl₃) to activate specific carbonyl groups for nucleophilic attack.
- Case Study : In structurally similar compounds, cyclization with aryl amines under basic conditions achieved 63% yield for regioselective C-3 functionalization .
Q. How does the stability of this compound vary under physiological conditions?
- Methodological Answer :
- Hydrolysis studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC.
- Oxidative stability : Test reactivity with H₂O₂ or cytochrome P450 enzymes using LC-MS to identify metabolites.
- Key Data :
| Condition | Stability Outcome (Analogous Compounds) | Reference |
|---|---|---|
| Aqueous pH 7.4 | 50% degradation after 24 hours | |
| Light exposure | No significant change in 48 hours |
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT calculations : Optimize transition states for Suzuki-Miyaura coupling using Gaussian09 with B3LYP/6-31G* basis sets.
- Molecular docking : Screen for π-π stacking interactions between the pyrrolidone ring and palladium catalysts.
- Case Study : Analogous studies on chlorophenyl-pyrrolidone derivatives identified C-5 as the most reactive site for coupling .
Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the metabolic fate of this compound?
- Methodological Answer :
- Synthesis of labeled analogs : Incorporate ¹³C at the carboxylic acid carbon via Knoevenagel condensation with labeled malononitrile .
- Tracing studies : Administer labeled compound in vitro (e.g., liver microsomes) and track metabolites using LC-¹³C NMR.
Data Contradiction Analysis
Q. Why might X-ray crystallography and NMR data conflict for derivatives of this compound?
- Methodological Answer :
- Crystal packing effects : X-ray structures may show non-planar conformations due to lattice forces, while NMR reflects solution-state dynamics.
- Example : A benzofuroimidazopyrimidinone derivative showed a 0.1 Å discrepancy in bond lengths between X-ray and DFT-optimized structures .
Tables of Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
